6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine
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Overview
Description
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vicinal bisoximes, which undergo dehydrative cyclization at elevated temperatures (greater than 100°C) using metal hydroxides . Another approach involves the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the oxadiazole ring, while oxidation and reduction reactions can modify the functional groups attached to the ring.
Scientific Research Applications
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting tumor hypoxia.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic photovoltaics and fluorescent sensors.
Biological Studies: It is used in the development of new therapeutic agents targeting various biological pathways.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By inhibiting HIF-1, the compound can potentially reduce tumor growth and resistance to therapy.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds share a similar core structure but contain sulfur instead of oxygen.
Other Oxadiazoles: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole have different regioisomeric forms and are used in various applications, including pharmaceuticals and energetic materials.
Uniqueness
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data tables and case studies.
The anticancer properties of this compound have been linked to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. Studies indicate that it may interact with key proteins involved in cell cycle regulation, such as cyclin B1, and induce the production of reactive oxygen species (ROS), leading to cell death through a microtubule-targeting mechanism .
Efficacy in Cell Lines
The compound has shown significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values for this compound compared to standard chemotherapeutics:
Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
---|---|---|---|
HCT-116 (CRC) | 0.09 | Taxol | 7 |
MCF-7 (Breast) | 42.4 | 5-Fluorouracil | 23.7 |
HepG2 (Liver) | 15.8 | Sunitinib | 5.6 |
These results demonstrate that this compound exhibits potent anticancer activity across multiple cancer types, often surpassing the efficacy of established treatments .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant inhibitory effects against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
The following table presents the MIC values for this compound against common pathogens:
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Salmonella typhimurium | 64 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the practical applications of this compound in cancer treatment:
- In Vivo Tumor Growth Suppression : In a study involving tumor-bearing mice, administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in tumor growth inhibition rates of 65.3% and 73.4%, respectively. This was significantly higher than the control group treated with Taxol .
- Apoptosis Induction : A study demonstrated that treatment with this compound led to increased caspase-3/7 activity in HT-1080 fibrosarcoma cells, indicating effective induction of apoptosis through mitochondrial pathways .
Properties
CAS No. |
504417-84-9 |
---|---|
Molecular Formula |
C6H4FN3O |
Molecular Weight |
153.11 g/mol |
IUPAC Name |
5-fluoro-2,1,3-benzoxadiazol-6-amine |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 |
InChI Key |
GPOOLCASANIAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NON=C21)F)N |
Origin of Product |
United States |
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